ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate
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Overview
Description
Ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate is a complex organic compound featuring a unique triazole ring and a furan-fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate typically involves multiple steps:
Formation of the Furan-Fused Bicyclic Structure: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrofuro[3,2-b]furan core.
Introduction of the Methylsulfonyloxy Group: This functional group is usually introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, replacing it with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its triazole and sulfonyl groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and other biochemical interactions.
Industrial Applications:
Mechanism of Action
The mechanism by which ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate exerts its effects depends on its application:
Biological Targets: The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may influence signaling pathways, particularly those involving sulfur-containing groups or triazole interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-[(3S,3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate: Similar structure but with a hydroxy group instead of a methylsulfonyloxy group.
Methyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of a triazole ring and a sulfonyloxy group, which provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H17N3O7S |
---|---|
Molecular Weight |
347.35 g/mol |
IUPAC Name |
ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C12H17N3O7S/c1-3-19-12(16)7-4-15(14-13-7)8-5-20-11-9(6-21-10(8)11)22-23(2,17)18/h4,8-11H,3,5-6H2,1-2H3/t8-,9-,10+,11+/m0/s1 |
InChI Key |
JJIPXLIXAGZKNM-UKKRHICBSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN(N=N1)[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3OS(=O)(=O)C |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2COC3C2OCC3OS(=O)(=O)C |
Origin of Product |
United States |
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